molecular formula C25H28N2O6 B109332 (2R,4R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 1018332-24-5

(2R,4R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B109332
CAS No.: 1018332-24-5
M. Wt: 452.5 g/mol
InChI Key: UPXRTVAIJMUAQR-QVKFZJNVSA-N
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Description

(2R,4R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its application in peptide synthesis and other advanced chemical processes due to its unique functional groups and stereochemistry.

Scientific Research Applications

This compound finds applications in several fields:

  • Peptide Synthesis: : It is widely used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.

  • Medicinal Chemistry: : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting peptide-based receptors.

  • Material Science: : Its unique structure makes it useful in the development of novel materials with specific properties.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of amino acids using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. The general synthetic route includes:

  • Protection of the amino group: : The amino group of the starting amino acid is protected using Fmoc chloride in the presence of a base such as triethylamine.

  • Coupling reaction: : The protected amino acid is then coupled with a suitable carboxylic acid derivative, often using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

  • Deprotection: : The Fmoc protecting group is removed using a base such as piperidine or diethylamine .

  • Final steps: : Further reactions may be required to introduce additional functional groups or to purify the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and automated systems to ensure consistency and efficiency. The use of continuous flow chemistry and advanced purification techniques, such as high-performance liquid chromatography (HPLC) , is common to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form an amine oxide.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The Fmoc group can be substituted with other protecting groups or functional moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) .

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: : Various reagents such as piperidine for deprotection or alkyl halides for substitution reactions.

Major Products Formed

  • Oxidation: : Amine oxides

  • Reduction: : Alcohols

  • Substitution: : Various derivatives depending on the substituent used

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in peptide synthesis, the Fmoc group is removed under basic conditions, allowing for the sequential addition of amino acids to form a peptide chain. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Comparison with Similar Compounds

This compound is unique due to its specific stereochemistry and functional groups. Similar compounds include:

  • N-Fmoc-protected amino acids: : These share the Fmoc protecting group but may differ in their amino acid backbone.

  • Other Fmoc-protected derivatives: : Variants with different amino acids or additional functional groups.

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Properties

IUPAC Name

(2R,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTVAIJMUAQR-QVKFZJNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938802
Record name 1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018332-24-5, 176486-63-8
Record name 1-(1,1-Dimethylethyl) (2R,4R)-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018332-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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